![molecular formula C22H16Cl2N2S2 B427759 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline](/img/structure/B427759.png)
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is a chemical compound with the molecular formula C22H16Cl2N2S2 and a molecular weight of 443.41 g/mol This compound is characterized by the presence of two 3-chlorophenyl groups attached to a quinoxaline core via sulfanyl (thioether) linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 3-chlorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkages .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced to tetrahydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Amines or thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
科学研究应用
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 2,3-Bis{[(phenyl)sulfanyl]methyl}quinoxaline
- 2,3-Bis{[(4-chlorophenyl)sulfanyl]methyl}quinoxaline
- 2,3-Bis{[(3-bromophenyl)sulfanyl]methyl}quinoxaline
Uniqueness
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is unique due to the presence of 3-chlorophenyl groups, which may impart distinct electronic and steric properties compared to its analogs.
属性
分子式 |
C22H16Cl2N2S2 |
|---|---|
分子量 |
443.4g/mol |
IUPAC 名称 |
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline |
InChI |
InChI=1S/C22H16Cl2N2S2/c23-15-5-3-7-17(11-15)27-13-21-22(14-28-18-8-4-6-16(24)12-18)26-20-10-2-1-9-19(20)25-21/h1-12H,13-14H2 |
InChI 键 |
WMFMWEJWAMMZDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CSC3=CC(=CC=C3)Cl)CSC4=CC(=CC=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CSC3=CC(=CC=C3)Cl)CSC4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


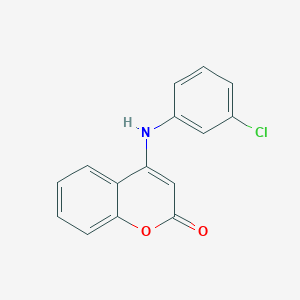
![4-[(2-thienylmethyl)amino]-2H-chromen-2-one](/img/structure/B427678.png)
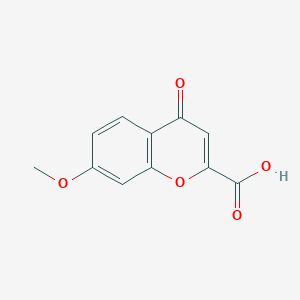

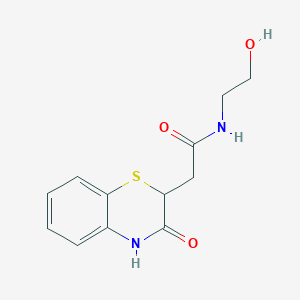
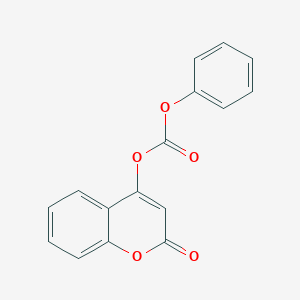

![2-[(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B427689.png)
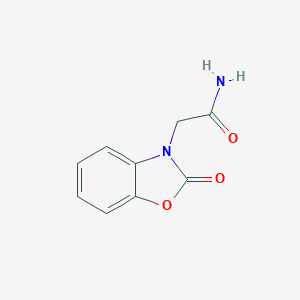
![2-[(2,6-Dichlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427695.png)
![3-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B427697.png)
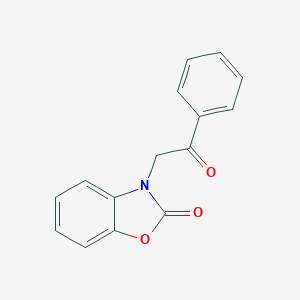
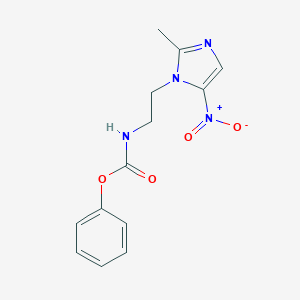
![4-[4-(3-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427700.png)
